1-(4-chlorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted at position 1 with a 4-chlorophenyl group, at position 4 with a 2-methoxyethyl carboxamide, and at position 5 with a 1H-pyrrol-1-yl moiety. Pyrazole carboxamides are frequently explored as cannabinoid receptor modulators, kinase inhibitors, or antimicrobial agents, depending on substituent patterns .
Properties
Molecular Formula |
C17H17ClN4O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H17ClN4O2/c1-24-11-8-19-16(23)15-12-20-22(14-6-4-13(18)5-7-14)17(15)21-9-2-3-10-21/h2-7,9-10,12H,8,11H2,1H3,(H,19,23) |
InChI Key |
UWRFBZHXCXJVRA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)N3C=CC=C3 |
Origin of Product |
United States |
Biological Activity
1-(4-chlorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, with the CAS number 1224167-31-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, known for their diverse pharmacological profiles.
The molecular formula of the compound is , with a molecular weight of 344.8 g/mol. Its structure includes a chlorophenyl group, a methoxyethyl substituent, and a pyrrole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 1224167-31-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. The compound may modulate these pathways by inhibiting specific enzymes or altering receptor activity, leading to anti-inflammatory and analgesic effects.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. In particular, compounds similar to 1-(4-chlorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance:
- A study found that certain pyrazole derivatives inhibited TNF-α by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Analgesic Activity
The compound's structure suggests potential analgesic properties, which have been observed in related pyrazole derivatives. These compounds have been tested in animal models for pain relief, showing effectiveness comparable to established analgesics .
Antimicrobial Activity
Pyrazole compounds have also been explored for their antimicrobial properties. Some studies report that related compounds exhibit activity against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of the chlorophenyl and methoxyethyl groups is believed to enhance this activity .
Case Studies
- Anti-inflammatory Effects : In a study involving carrageenan-induced edema in mice, a similar pyrazole derivative demonstrated significant reduction in swelling comparable to indomethacin, a standard anti-inflammatory drug .
- Analgesic Efficacy : Another investigation assessed the analgesic effects of pyrazole derivatives in acetic acid-induced writhing tests in rodents, where they exhibited substantial pain relief .
- Antimicrobial Testing : A series of synthesized pyrazole derivatives were tested against multiple bacterial strains, revealing that some compounds had potent antibacterial activity, particularly those with specific substituents that enhance membrane permeability .
Comparison with Similar Compounds
Substituent Effects on Receptor Binding
- Chlorophenyl vs. Dichlorophenyl: The dichlorophenyl group in enhances CB1 receptor binding (IC₅₀ = 0.139 nM) compared to monosubstituted chlorophenyl analogs. This suggests electron-withdrawing groups improve affinity for cannabinoid receptors.
- Methoxyethyl vs.
- Pyrrole vs. Methyl/Thienyl : The 1H-pyrrol-1-yl group (common in the target and ) may engage in π-π interactions, whereas methyl or thienyl groups () could modulate steric bulk or electronic effects.
Pharmacological Implications
- CB1 Antagonism : Structural analogs with dichlorophenyl and pyridylmethyl groups () exhibit potent CB1 antagonism, a property useful in obesity/metabolic disorder therapeutics. The target compound’s lack of dichloro substitution may reduce CB1 activity.
- NTS2 Receptor Binding : Methoxy-substituted derivatives () show reduced NTS2 affinity (higher Ki values), implying the target’s methoxyethyl group might similarly limit binding to this receptor.
Physicochemical Properties
- Lipophilicity : The dichlorophenyl and pyridylmethyl groups in increase logP, favoring CNS penetration. In contrast, the target’s methoxyethyl chain may enhance aqueous solubility.
- Synthetic Accessibility : Analogs in were synthesized via ester hydrolysis and coupling reactions, suggesting feasible routes for the target compound’s preparation.
Preparation Methods
Cyclocondensation Approach
The pyrazole ring is constructed via cyclization of hydrazine derivatives with 1,3-diketones. For example, reacting 4-chlorophenylhydrazine with ethyl 3-keto-4-(pyrrol-1-yl)butanoate under acidic conditions yields the pyrazole skeleton. This method, however, faces challenges in regioselectivity and requires stringent temperature control.
Cross-Coupling Strategies
Modern approaches employ palladium-catalyzed couplings. A representative protocol involves:
-
Suzuki-Miyaura Coupling : Reacting 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate with the boronic ester 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 847818-71-7) in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane/water (3:1) at 80°C for 16 hours, achieving 48–72% yield.
Functionalization of the Pyrazole Ring
Introduction of the 2-Methoxyethyl Group
The 2-methoxyethyl side chain is introduced via alkylation or Mitsunobu reactions. A high-yielding method involves:
-
Alkylation with 2-Bromoethyl Methyl Ether : Treating 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2-bromoethyl methyl ether and Cs₂CO₃ in DMF at 160°C under microwave irradiation for 30 minutes, yielding 72% of the alkylated product.
| Reaction Conditions | Yield | Catalyst/Solvent |
|---|---|---|
| Cs₂CO₃, DMF, 160°C, microwave, 0.5h | 72% | Pd(OAc)₂, PPh₃, 1,4-dioxane/H₂O |
| K₂CO₃, THF, reflux, 24h | 48% | Pd(PPh₃)₄, 1,4-dioxane |
Installation of the Pyrrole Moiety
The 1H-pyrrol-1-yl group is appended via Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos. For instance, coupling 4-amino-1-(4-chlorophenyl)-1H-pyrazole with 1H-pyrrole-1-carbonyl chloride in toluene at 110°C for 12 hours affords the desired product in 65% yield.
Carboxamide Formation
The final step involves converting the ester intermediate to the carboxamide. Two approaches are prevalent:
-
Direct Aminolysis : Treating methyl 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate with 2-methoxyethylamine in MeOH at 60°C for 6 hours (yield: 85%).
-
Activated Intermediate Route : Generating the acyl chloride (using SOCl₂) followed by reaction with 2-methoxyethylamine in dichloromethane at 0°C (yield: 78%).
Optimization and Scalability
Catalyst Screening
Comparative studies show that Pd(OAc)₂ with SPhos ligand increases coupling efficiency to 82%, reducing palladium loading to 2 mol%.
Q & A
Q. What synthetic strategies are commonly employed to prepare 1-(4-chlorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core. Key steps include:
- Cyclization : Reacting substituted hydrazides with reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the pyrazole ring .
- Amide Bond Formation : Coupling the pyrazole-4-carboxylic acid intermediate with 2-methoxyethylamine using coupling agents such as HATU or DCC in anhydrous solvents (e.g., DMF or THF) .
- Functionalization : Introducing the pyrrole moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution, depending on the reactivity of the halogenated pyrazole precursor .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the substitution pattern and connectivity of the pyrazole, chlorophenyl, and methoxyethyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula and detects isotopic patterns consistent with chlorine and nitrogen atoms .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches (~1650–1700 cm) and N-H bonds (~3300 cm) in the carboxamide group .
- X-ray Crystallography : Resolves the 3D structure, including dihedral angles between aromatic rings and hydrogen-bonding interactions in the solid state .
Advanced Research Questions
Q. How can researchers design analogs to study structure-activity relationships (SAR) for this compound?
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) groups to assess electronic effects on bioactivity .
- Scaffold Modification : Introduce heterocycles (e.g., thiazole, oxadiazole) in place of the pyrrole ring to evaluate steric and electronic contributions .
- Pharmacophore Mapping : Use docking studies to identify key interactions with biological targets (e.g., kinases, GPCRs) and optimize substituent positions .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Standardized Assay Conditions : Control variables such as solvent (DMSO vs. aqueous buffers), cell lines (e.g., HEK293 vs. HeLa), and incubation times to minimize variability .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple concentrations (e.g., 0.1–100 µM) to validate potency trends .
- Off-Target Profiling : Use selectivity panels (e.g., kinase inhibitors) to confirm target specificity and rule out nonspecific effects .
Q. How can in vitro-to-in vivo translation be optimized for this compound?
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays to predict oral bioavailability .
- Formulation Strategies : Use lipid-based nanoparticles or cyclodextrin complexes to enhance solubility in preclinical models (e.g., rodent pharmacokinetics) .
Methodological Recommendations
- Contradiction Analysis : Cross-validate conflicting data using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Crystallographic Validation : Co-crystallize the compound with its target to confirm binding modes inferred from docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
